molecular formula C16H12ClN3O B5845208 (E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide

(E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide

Cat. No.: B5845208
M. Wt: 297.74 g/mol
InChI Key: NEWBBWSMUGOAND-NTUHNPAUSA-N
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Description

(E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide is a synthetic organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a pyridine ring, and a chloromethylphenyl group

Preparation Methods

The synthesis of (E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Enamide Backbone: The initial step involves the reaction of 3-chloro-4-methylbenzaldehyde with malononitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile.

    Cyclization: The α,β-unsaturated nitrile is then subjected to cyclization with 3-aminopyridine under acidic conditions to form the pyridine ring.

    Final Coupling: The final step involves the coupling of the pyridine derivative with the enamide backbone under basic conditions to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

(E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

(E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    N-(3-chloro-4-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enamine: Contains an amine group instead of an enamide group, leading to different chemical properties and reactivity.

    N-(3-chloro-4-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enone: Contains a ketone group instead of an enamide group, which may influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c1-11-4-5-14(8-15(11)17)20-16(21)13(9-18)7-12-3-2-6-19-10-12/h2-8,10H,1H3,(H,20,21)/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWBBWSMUGOAND-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CN=CC=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CN=CC=C2)/C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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